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molecular formula C7H3ClN2O2S B8553689 4-Chloro-5-nitrothieno[2,3-b]pyridine

4-Chloro-5-nitrothieno[2,3-b]pyridine

Cat. No. B8553689
M. Wt: 214.63 g/mol
InChI Key: CIAXGSQCSLQMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=c1c([N+](=O)[O-])c[nH]c2sccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[N+:1](=[O:2])([O-:3])[c:4]1[c:5](=[O:13])[c:6]2[c:7]([nH:8][cH:9]1)[s:10][cH:11][cH:12]2.[P:14]([Cl:15])([Cl:16])([Cl:17])=[O:18]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([Cl:16])[c:6]2[c:7]([n:8][cH:9]1)[s:10][cH:11][cH:12]2

Inputs

Step One
Name
O=c1c([N+](=O)[O-])c[nH]c2sccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=c1c([N+](=O)[O-])c[nH]c2sccc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
O=[N+]([O-])c1cnc2sccc2c1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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